molecular formula C12H11ClN2O B8692756 4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine

4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine

Katalognummer: B8692756
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: MJWVUBCXLBWZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. The chloro group at the 2-position of the pyrimidine ring is a key reactive handle, making this compound an excellent building block for constructing more complex molecules via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this scaffold to develop novel compounds for probing biological systems and as potential therapeutic agents. The pyrimidine core is a fundamental structure in biology and pharmacology, found in DNA, RNA, and numerous FDA-approved drugs . Its bioisosteric relationship with purines makes it a privileged pharmacophore for designing bioactive molecules . Specifically, 2-chloropyrimidine derivatives serve as critical precursors in synthesizing molecules targeted against various diseases. Research into pyrimidine derivatives like this one has shown they can be designed to inhibit key signaling pathways, such as the STAT (Signal Transducer and Activator of Transcription) protein family, which is often dysregulated in cancers like leukemia, breast, and colon cancer . Furthermore, the structural motif of a chloro-pyrimidine linked to an aryl ring via an ether bond is present in compounds evaluated for cytotoxic activities, highlighting its relevance in anticancer research . This compound is supplied for research applications only, including as a starting material for synthetic campaigns, a scaffold for library development in high-throughput screening, and a precursor for biochemical probe synthesis. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H11ClN2O

Molekulargewicht

234.68 g/mol

IUPAC-Name

2-chloro-4-(4-ethoxyphenyl)pyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3

InChI-Schlüssel

MJWVUBCXLBWZJJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NC(=NC=C2)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features
4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine 2-Cl, 4-(4-Ethoxy-phenyl) C12H11ClN2O 234.68 Not reported Moderate lipophilicity, reactive Cl site
2-Chloro-4-ethoxy-6-methyl-pyrimidine 2-Cl, 4-OCH2CH3, 6-CH3 C7H9ClN2O 172.62 Not reported Increased lipophilicity (methyl group)
2,4-Dichloro-6-phenylpyrimidine 2-Cl, 4-Cl, 6-Ph C10H6Cl2N2 231.07 268–287 Higher reactivity (dichloro)
5-(4-Cl-Ph)-2-[3-CF3-PhO]pyrimidine 5-(4-Cl-Ph), 2-(3-CF3-PhO) C17H10ClF3N2O 362.72 Not reported Enhanced metabolic stability (CF3)
4-Cl-2-cyclopentyl-6-(1-Me-pyrazol-4-yl) 2-cyclopentyl, 6-(1-Me-pyrazol) C13H15ClN4 262.74 Not reported Steric bulk, H-bonding potential

Notes:

  • Lipophilicity : Methyl and ethoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Reactivity : Dichloro derivatives (e.g., 2,4-Dichloro-6-phenylpyrimidine) exhibit higher reactivity in nucleophilic substitutions due to electron-withdrawing effects .
  • Steric Effects : Bulky substituents (e.g., cyclopentyl, pyrazole) hinder interactions with flat binding pockets but improve target specificity .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine with high yield and purity?

  • Methodological Answer : Synthesis requires optimization of temperature (typically 60–120°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (6–24 hours). Reagents such as sodium hydroxide (base) or hydrochloric acid (acid) are critical for deprotonation or quenching. Catalysts like palladium complexes may enhance coupling efficiency, while continuous flow reactors improve scalability. Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of 4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify ethoxy (-OCH2_2CH3_3) and chloro-substituents. Key peaks: δ 1.3–1.5 ppm (triplet, ethoxy CH3_3), δ 4.0–4.2 ppm (quartet, ethoxy CH2_2), and δ 8.5–8.7 ppm (pyrimidine protons).
  • IR : Stretching vibrations at 1250–1300 cm1^{-1} (C-O-C ether) and 750–800 cm1^{-1} (C-Cl).
  • Mass Spectrometry : Molecular ion peak (M+^+) at m/z 249.7 (calculated for C12_{12}H11_{11}ClN2_2O) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR, CDK2) using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can synthetic challenges in multi-step routes (e.g., low intermediate stability) be resolved?

  • Methodological Answer :

  • Intermediate Stabilization : Use protective groups (e.g., Boc for amines) and inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Reaction Monitoring : Real-time HPLC or in-situ FTIR to track intermediates.
  • Flow Chemistry : Reduces degradation by minimizing residence time and improving heat transfer .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).
  • Structural Analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to identify pharmacophore elements.
  • Computational Modeling : MD simulations to assess binding mode consistency across protein conformations .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvents (PEG-400) or nanoformulations (liposomes).
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation.
  • Bioavailability : Pro-drug derivatives (e.g., esterification of ethoxy group) .

Q. How does the ethoxy substituent influence structure-activity relationships (SAR) in pyrimidine derivatives?

  • Methodological Answer :

  • Comparative Table :
SubstituentBioactivity TrendMechanism Insight
Ethoxy (-OCH2_2CH3_3)Enhanced lipophilicity → Improved membrane permeabilityStabilizes hydrophobic pocket interactions
Methoxy (-OCH3_3)Reduced metabolic stabilitySusceptible to demethylation
Hydroxyl (-OH)Higher solubility → Lower potencyPolar group disrupts target binding
  • Key Insight : Ethoxy balances lipophilicity and metabolic stability, making it optimal for lead optimization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50_{50} values across cytotoxicity studies?

  • Methodological Answer :

  • Standardize Protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., 48-hour incubation).
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate inter-lab variability.
  • Data Normalization : Express IC50_{50} relative to baseline apoptosis rates in untreated cells .

Safety and Handling

Q. What safety protocols are critical when handling 4-(4-Ethoxy-phenyl)-2-chloro-pyrimidine?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Segregate halogenated waste for incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.